molecular formula C25H20F3N3O5S B2998865 Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-40-1

Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2998865
CAS No.: 851951-40-1
M. Wt: 531.51
InChI Key: VHVANHHORYODOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₅H₂₀F₃N₃O₅S Average Mass: 531.505 g/mol Monoisotopic Mass: 531.107576 g/mol CAS RN: 851951-40-1 Structural Features:

  • A thieno[3,4-d]pyridazine core substituted with: A 4-(trifluoromethyl)phenyl group at position 2. A 2-(4-methoxyphenyl)acetamido moiety at position 3. An ethyl ester at position 1. Key Properties:
  • The trifluoromethyl group enhances lipophilicity and metabolic stability.
  • The 4-methoxyphenylacetamido substituent may influence binding interactions in biological targets, such as tau protein aggregation inhibitors .

Properties

IUPAC Name

ethyl 5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O5S/c1-3-36-24(34)21-18-13-37-22(29-19(32)12-14-4-10-17(35-2)11-5-14)20(18)23(33)31(30-21)16-8-6-15(7-9-16)25(26,27)28/h4-11,13H,3,12H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVANHHORYODOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

The compound features a thieno[3,4-d]pyridazine core with various functional groups that enhance its biological activity. The synthesis involves multi-step organic reactions, including:

  • Formation of the Thieno[3,4-d]pyridazine Core : Cyclization of appropriate precursors.
  • Introduction of Functional Groups : Substitution reactions to introduce methoxyphenyl and trifluoromethyl groups.
  • Esterification : Final esterification with ethanol to yield the ethyl ester form.

Antidiabetic Properties

Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit promising antidiabetic activity. For instance, a related compound demonstrated significant inhibition of alpha-amylase and PTP-1B enzymes, which are critical in glucose metabolism:

  • Alpha-Amylase Inhibition : Percent inhibitions were reported as follows at various concentrations:
    • 500 µM: 78.85%
    • 250 µM: 73.08%
    The IC50 value for this compound was noted to be 4.58μM4.58\,\mu M, compared to acarbose with an IC50 of 1.58μM1.58\,\mu M .
  • PTP-1B Inhibition : The compound showed an IC50 value of 0.91μM0.91\,\mu M, outperforming the standard ursolic acid (IC50 = 1.35μM1.35\,\mu M) in the same assay .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay:

  • The compound exhibited an IC50 value of 2.36μM2.36\,\mu M, indicating substantial antioxidant activity compared to ascorbic acid (IC50 = 0.85μM0.85\,\mu M) .

Toxicity Studies

Acute toxicity tests performed on albino mice showed no significant adverse effects or lethality at various concentrations over a 72-hour observation period. This suggests a favorable safety profile for further pharmacological exploration .

Mechanistic Insights

Research into the mechanism of action reveals that compounds like this compound may act as allosteric modulators at specific receptors involved in metabolic pathways. This characteristic could lead to novel therapeutic applications in metabolic disorders.

Data Summary Table

Biological ActivityMeasurement MethodResults
Alpha-Amylase InhibitionPercent Inhibition78.85% at 500 µM
PTP-1B InhibitionIC50 Value0.91 µM (vs. 1.35 µM for ursolic acid)
Antioxidant ActivityDPPH Scavenging AssayIC50 = 2.36 µM (vs. 0.85 µM for ascorbic acid)
Acute ToxicityBehavioral ObservationNo adverse effects

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Functional Comparisons

Compound A : Ethyl 5-amino-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 30 in )
  • Molecular Formula : C₁₆H₁₃F₃N₃O₃S
  • Average Mass : 384.06 g/mol
  • Key Differences: Lacks the 4-methoxyphenylacetamido group; instead, it has a simpler amino substituent at position 4.
Compound B : Ethyl 5-amino-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 31 in )
  • Molecular Formula : C₁₆H₁₃F₃N₃O₄S
  • Average Mass : 400.06 g/mol
  • Key Differences :
    • Substitutes trifluoromethoxy (OCF₃) for trifluoromethyl (CF₃) at the phenyl ring.
    • Activity : Lower synthetic yield (55%), suggesting reduced stability or reactivity due to the trifluoromethoxy group’s electron-withdrawing effects .
Compound C : Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ()
  • Molecular Formula: Not fully provided, but structurally similar to the main compound.
  • Key Differences :
    • Replaces the 4-(trifluoromethyl)phenyl group with a 4-methoxyphenyl group at position 3.
    • Likely exhibits reduced lipophilicity and altered binding kinetics compared to the main compound .
Compound D : Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ()
  • Molecular Formula : C₁₅H₁₃N₃O₃S
  • Average Mass : 315.35 g/mol
  • Physical Properties: Predicted density 1.46 g/cm³, boiling point 517.2°C. Likely less active in biological systems due to absence of electron-withdrawing groups .

Comparative Data Table

Compound Substituent (Position 3) Position 5 Group Molecular Weight (g/mol) Key Findings
Main Compound 4-(CF₃)phenyl 4-MeO-phenylacetamido 531.505 High lipophilicity; potential tau inhibitor
Compound A 4-(CF₃)phenyl NH₂ 384.06 90% synthetic yield; simplified structure for SAR studies
Compound B 4-(OCF₃)phenyl NH₂ 400.06 Lower yield (55%); OCF₃ may reduce reactivity
Compound C 4-MeO-phenyl Acetamido ~450 (estimated) Altered pharmacokinetics due to missing CF₃ group
Compound D Phenyl NH₂ 315.35 Baseline compound; lower bioactivity due to lack of substituents

Research Findings and Implications

Role of Trifluoromethyl (CF₃) Group :

  • The main compound’s CF₃ group enhances metabolic stability and binding affinity compared to phenyl (Compound D) or methoxy (Compound C) substituents .
  • Trifluoromethoxy (OCF₃) in Compound B reduces synthetic efficiency, likely due to steric or electronic effects .

Impact of Acetamido vs. Amino Groups: The 4-methoxyphenylacetamido group in the main compound may improve target specificity compared to the amino group in Compound A, though this requires further validation .

Synthetic Considerations :

  • Ethyl ester groups (common in all compounds) facilitate solubility in organic reactions, as seen in and .
  • Substituents at position 3 significantly influence reaction yields and product stability .

Q & A

Basic: What synthetic methodologies are recommended for constructing the thieno[3,4-d]pyridazine core of this compound?

The thieno[3,4-d]pyridazine scaffold can be synthesized via cyclocondensation or multicomponent reactions. A validated approach involves:

  • Biginelli-like reactions : Combine thiourea derivatives, β-keto esters, and aldehydes under acidic conditions to form dihydropyrimidinone intermediates, which can be further oxidized and functionalized .
  • Cyclization strategies : Use ethyl acetoacetate, aryl aldehydes, and thioureas in a one-pot reaction to generate substituted pyrimidinones, followed by sulfur incorporation via Lawesson’s reagent to form the thieno ring .
  • Post-functionalization : Introduce the 4-(trifluoromethyl)phenyl and 4-methoxyphenylacetamido groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) after core formation .

Basic: How should researchers characterize the stereochemical and electronic properties of this compound?

Key characterization methods include:

  • X-ray crystallography : Resolve crystal packing and confirm substituent orientation (e.g., trifluoromethyl group geometry) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify substitution patterns and assess hydrogen bonding via NH proton shifts (~δ 10–12 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation pathways, particularly for the labile trifluoromethyl group .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for further derivatization .

Advanced: What pharmacological targets are plausible for this compound, and how can activity be validated?

The compound’s structural features suggest potential as:

  • Kinase inhibitors : The pyridazine core and electron-withdrawing trifluoromethyl group may target ATP-binding pockets. Validate via enzymatic assays (e.g., EGFR or VEGFR inhibition) using fluorescence-based kinase activity kits .
  • Antimicrobial agents : Screen against Gram-positive/negative bacteria (MIC assays) due to the thieno ring’s π-stacking potential with microbial DNA .
  • In silico docking : Use AutoDock Vina to model interactions with proteins like dihydrofolate reductase (DHFR), leveraging the acetamido group’s hydrogen-bonding capacity .

Advanced: How can density functional theory (DFT) elucidate reactivity and regioselectivity in derivatization?

DFT studies (e.g., B3LYP/6-311+G(d,p)) can:

  • Map electrostatic potentials : Identify nucleophilic/electrophilic regions (e.g., the 4-oxo group as a hydrogen-bond acceptor) .
  • Predict regioselectivity : Calculate activation barriers for reactions at C-5 (acetamido) vs. C-3 (trifluoromethylphenyl) positions to guide functionalization .
  • Analyze substituent effects : Compare trifluoromethyl (-CF3_3) vs. methoxy (-OMe) groups’ electron-withdrawing/donating impacts on ring aromaticity .

Advanced: How do structural modifications (e.g., substituent variation) influence bioactivity?

Structure-activity relationship (SAR) studies should focus on:

  • Trifluoromethyl group : Replace with -Cl or -CN to assess hydrophobicity/electronic effects on target binding .
  • Acetamido linker : Substitute with sulfonamide or urea groups to modulate solubility and hydrogen-bond donor capacity .
  • Thieno ring oxidation : Compare 4-oxo vs. 4-thioxo derivatives for redox stability and metabolic resistance .

Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., reactivity)?

  • Reproduce experimental conditions in silico : Include solvent effects (e.g., PCM model for DMSO) and temperature in DFT calculations to align with observed reaction outcomes .
  • Validate intermediates : Use LC-MS to track transient species (e.g., radical intermediates in oxidation steps) not accounted for in static DFT models .
  • Benchmark computational methods : Compare multiple functionals (e.g., M06-2X vs. B3LYP) to identify the most accurate model for the compound’s electronic structure .

Advanced: What strategies ensure the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions, then monitor degradation via HPLC .
  • Photostability testing : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess thieno ring susceptibility to light-induced radical formation .
  • Crystallization optimization : Improve thermal stability by screening co-crystallizing agents (e.g., nicotinamide) to enhance lattice energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.